molecular formula C14H14IN3O3 B4317222 ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE

ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE

Cat. No.: B4317222
M. Wt: 399.18 g/mol
InChI Key: SYPHJRMMJXBPQG-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of acetylenic ketones with hydrazines . The iodination of the pyrazole ring can be achieved using iodine or iodinating agents under controlled conditions . The final step involves the acylation of the pyrazole derivative with ethyl 4-aminobenzoate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents.

    Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The iodine substituent can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The pyrazole ring can interact with various enzymes or receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-{[2-(4-CHLORO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
  • ETHYL 4-{[2-(4-BROMO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE
  • ETHYL 4-{[2-(4-FLUORO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE

Uniqueness

ETHYL 4-{[2-(4-IODO-1H-PYRAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can form stronger halogen bonds, potentially leading to higher binding affinities and different pharmacokinetic properties .

Properties

IUPAC Name

ethyl 4-[[2-(4-iodopyrazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14IN3O3/c1-2-21-14(20)10-3-5-12(6-4-10)17-13(19)9-18-8-11(15)7-16-18/h3-8H,2,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPHJRMMJXBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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